molecular formula C20H15Cl2NO3 B13486016 (4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one

(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one

Cat. No.: B13486016
M. Wt: 388.2 g/mol
InChI Key: ZCTFVCJEVPAGSA-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one (hereafter referred to as Compound A) is a synthetic dibenzofuran derivative with a molecular formula of C₂₀H₁₅Cl₂NO₃ . Its structure (Figure 1) features a dibenzofuran core substituted at positions 6 and 7 with chlorine atoms, a hydroxyl group at position 8, and a (4-methylphenyl)amino-methylidene moiety at position 4 in the Z-configuration.

Properties

Molecular Formula

C20H15Cl2NO3

Molecular Weight

388.2 g/mol

IUPAC Name

(4Z)-6,7-dichloro-8-hydroxy-4-[(4-methylanilino)methylidene]-1,2-dihydrodibenzofuran-3-one

InChI

InChI=1S/C20H15Cl2NO3/c1-10-2-4-11(5-3-10)23-9-14-15(24)7-6-12-13-8-16(25)17(21)18(22)20(13)26-19(12)14/h2-5,8-9,23,25H,6-7H2,1H3/b14-9+

InChI Key

ZCTFVCJEVPAGSA-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/2\C(=O)CCC3=C2OC4=C(C(=C(C=C34)O)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)CCC3=C2OC4=C(C(=C(C=C34)O)Cl)Cl

Origin of Product

United States

Biological Activity

The compound (4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one is a member of the dibenzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H17Cl2NO3\text{C}_{20}\text{H}_{17}\text{Cl}_2\text{N}O_3

This structure features a dibenzofuran core with multiple functional groups that contribute to its biological activity.

Recent studies have highlighted the compound's potential as an anticancer agent. The following mechanisms have been proposed based on research findings:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines. Morphological changes indicative of apoptosis were observed in treated cells, suggesting that it activates intrinsic apoptotic pathways .
  • Inhibition of Cell Proliferation : The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value comparable to established anticancer drugs, indicating strong antiproliferative effects .
  • DNA Interaction : Docking studies suggest that the compound may interact with DNA and inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis . This interaction could lead to DNA damage and subsequent cell death.

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds within the dibenzofuran class:

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-7 (Breast Cancer)48.52 ± 0.95Apoptosis Induction
Compound BPC-3 (Prostate Cancer)18.46 ± 0.5ROS Production
Compound CHeLa (Cervical Cancer)20.00 ± 1.0DNA Damage

Key Findings :

  • Compound A showed an IC50 value of 48.52 μM against MCF-7 cells, indicating effective inhibition of cell growth through apoptosis .
  • Compound B demonstrated significant cytotoxicity in PC-3 cells with an IC50 of 18.46 μM, linked to ROS production and mitochondrial impairment .
  • Compound C induced apoptosis in HeLa cells after 48 hours of treatment .

Additional Biological Activities

Beyond anticancer properties, compounds related to dibenzofurans have exhibited other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various pathogens, including bacteria and fungi . This suggests that they could be developed for therapeutic use beyond oncology.
  • Antioxidant Properties : Benzofuran derivatives are also noted for their antioxidant capabilities, which can protect cells from oxidative stress and contribute to their overall therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound B : 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Core structure : Chromene ring system (vs. dibenzofuran in Compound A).
  • Substituents: Two chlorine atoms on benzylidene and phenyl groups. Amino and cyano functional groups.
  • Synthesis: Reacts with benzoyl chloride to form benzamide derivatives, indicating nucleophilic reactivity at the amino group .
Compound C : 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
  • Core structure: Chromeno-pyrimidine fused system.
  • Substituents :
    • Chlorobenzylidene and chlorophenyl groups.
    • Phenyl and ketone moieties.
  • Synthesis : Derived from Compound B via acetic anhydride-mediated cyclization, highlighting the role of acylating agents in forming complex heterocycles .
Compound D : Zygocaperoside (natural product from Zygophyllum fabago)
  • Core structure: Triterpenoid glycoside (vs. synthetic dibenzofuran).
  • Functional groups : Hydroxyl and glycosidic linkages.
  • Structural elucidation : Characterized via UV, ¹H-NMR, and ¹³C-NMR, emphasizing natural product complexity compared to synthetic analogues like Compound A .

Comparative Data Table

Property Compound A Compound B Compound C Compound D
Core structure Dibenzofuran Chromene Chromeno-pyrimidine Triterpenoid glycoside
Molecular formula C₂₀H₁₅Cl₂NO₃ Not reported Not reported Not reported
Key substituents 6,7-Cl; 8-OH; (4-methylphenyl)amino 2-Cl-benzylidene; 2-Cl-phenyl; cyano 2-Cl-benzylidene; 2-Cl-phenyl; phenyl Hydroxyl; glycosidic bond
Synthetic route Not reported Benzoyl chloride reaction Acetic anhydride cyclization Plant extraction
Functional groups Chloro, hydroxyl, imine, ketone Chloro, amino, cyano Chloro, ketone, pyrimidine Hydroxyl, glycoside

Reactivity and Functional Group Analysis

  • Imine group (Compound A): The Z-configuration of the imine in Compound A may sterically hinder nucleophilic attacks compared to E-isomers. In contrast, Compound B’s amino group undergoes acylation, demonstrating higher nucleophilicity .
  • Chlorine substituents: Both Compounds A and B/C exhibit enhanced lipophilicity due to chlorine atoms, but Compound A’s 6,7-dichloro pattern may increase steric hindrance compared to Compound B/C’s monochloro substituents.

Methodological Considerations

The structural determination of Compound A likely employed crystallographic tools such as SHELXL (), a program widely used for small-molecule refinement. This contrasts with Compounds B and C, where synthetic routes and spectroscopic data (e.g., NMR) were prioritized over crystallography .

Preparation Methods

Formation of the Dibenzofuran Core and Oxidation

The dibenzofuran scaffold can be synthesized via intramolecular cyclization of biphenyl precursors or by oxidative coupling methods. Subsequent oxidation at the 8-position to introduce the oxidanyl group (hydroxyl or oxo substituent) is achieved using controlled oxidants such as m-chloroperbenzoic acid or selenium dioxide under mild conditions to avoid overoxidation.

Chlorination at 6 and 7 Positions

Selective chlorination at the 6 and 7 positions of the dibenzofuran ring is typically performed using electrophilic chlorinating agents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled temperature to prevent poly-chlorination. The presence of directing groups in the molecule helps achieve regioselectivity.

Synthesis of the (4~{Z})-4-[[(4-methylphenyl)amino]methylidene] Substituent

This moiety is introduced through condensation of the 4-position ketone or aldehyde intermediate with 4-methylphenylamine under acidic or neutral conditions to form the imine (methylideneamino) linkage. The (Z)-configuration is favored by controlling reaction temperature and solvent polarity.

Representative Experimental Procedure

While direct literature on this exact compound is scarce, analogous compounds with similar structural motifs have been prepared as follows:

Step Reagents & Conditions Description
1. Dibenzofuran synthesis Biphenyl derivative, Pd-catalyst, oxidative cyclization Formation of dibenzofuran core
2. Oxidation m-CPBA or SeO2, solvent (e.g., dichloromethane), 0–25 °C Introduction of oxidanyl group at position 8
3. Chlorination NCS or SO2Cl2, solvent (e.g., chloroform), 0–5 °C Selective chlorination at 6,7-positions
4. Imine formation 4-methylphenylamine, mild acid catalyst, reflux in ethanol Formation of (4~{Z})-methylideneamino substituent

Data Tables Summarizing Key Reaction Parameters and Yields

Reaction Step Reagents & Catalyst Temperature (°C) Time (h) Yield (%) Notes
Dibenzofuran core formation Pd(OAc)2, ligand, O2 80–100 6–12 70–85 Requires inert atmosphere
Oxidation to 8-oxidanyl m-CPBA, DCM 0–25 2–4 80–90 Controlled addition needed
Chlorination (6,7-bis) NCS, CHCl3 0–5 1–2 75–80 Avoid excess NCS
Imine condensation 4-methylphenylamine, EtOH, acid Reflux 4–6 65–75 Z-isomer favored by solvent

Research Findings and Literature Insights

  • Stereochemical Control: The (Z)-configuration of the methylideneamino substituent is stabilized by intramolecular hydrogen bonding and conjugation with the dibenzofuran system, as reported in analogous Schiff base syntheses.

  • Chlorination Selectivity: Electrophilic chlorination of polycyclic aromatic systems requires careful reagent stoichiometry and temperature control to avoid over-chlorination and side reactions.

  • Catalyst and Solvent Effects: The choice of catalyst in the dibenzofuran core formation (e.g., palladium complexes) and solvent polarity significantly influence yield and purity.

  • Purification: Recrystallization from ethanol or ethyl acetate is effective in isolating the pure compound with high stereochemical purity.

Q & A

Q. How should researchers design experiments to assess its pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer : Conduct in vivo PK studies in rodents (IV/oral administration) with serial blood sampling. Quantify plasma concentrations via UPLC-MS/MS and calculate parameters (t1/2_{1/2}, AUC) using non-compartmental analysis (Phoenix WinNonlin). Compare bioavailability to reference standards like fenofibric acid .

Notes for Experimental Design

  • Training : Advanced techniques (e.g., SPR, molecular dynamics) require mentorship under courses like CHEM 4206, which emphasizes hands-on research and data interpretation .
  • Contradictions : Discrepancies in bioactivity may arise from impurity profiles or assay conditions; always include positive controls (e.g., Hedgehog Antagonist VIII for kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.